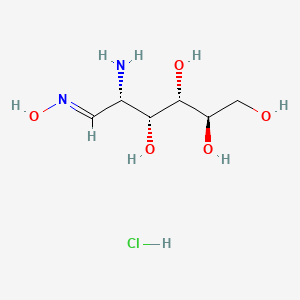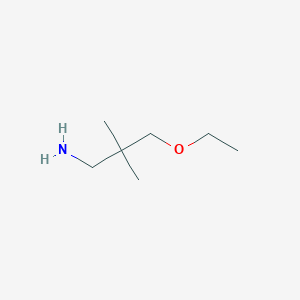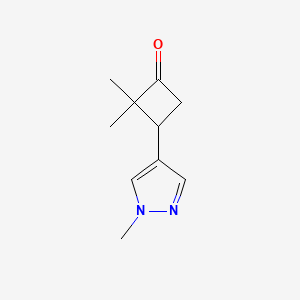![molecular formula C11H15ClN2O2 B1450512 3-(4-aminobutyl)benzo[d]oxazol-2(3H)-one hydrochloride CAS No. 1864064-59-4](/img/structure/B1450512.png)
3-(4-aminobutyl)benzo[d]oxazol-2(3H)-one hydrochloride
Descripción general
Descripción
3-(4-aminobutyl)benzo[d]oxazol-2(3H)-one hydrochloride is a chemical compound with the molecular formula C11H15ClN2O2 . It has been identified as a potent and selective small-molecule inhibitor of chromodomain protein CDYL .
Synthesis Analysis
The synthesis of 3-(4-aminobutyl)benzo[d]oxazol-2(3H)-one hydrochloride and its analogs has been reported in the literature . A structure-guided approach was used to develop and characterize these compounds. The binding conformation between the chromodomain of CDYL and the modified peptidomimetics was studied via molecular docking and dynamic simulations . This facilitated the subsequent virtual screening of tens of hits from a chemical library .
Molecular Structure Analysis
The molecular structure of 3-(4-aminobutyl)benzo[d]oxazol-2(3H)-one hydrochloride has been analyzed in several studies . The binding conformation between the chromodomain of CDYL and the modified peptidomimetics was studied via molecular docking and dynamic simulations .
Chemical Reactions Analysis
The chemical reactions involving 3-(4-aminobutyl)benzo[d]oxazol-2(3H)-one hydrochloride have been studied in the context of its role as an inhibitor of chromodomain protein CDYL . The compound has been shown to engage with endogenous CDYL in a dose-dependent manner, and perturb the recruitment of CDYL onto chromatin, resulting in transcriptional derepression of its target genes .
Aplicaciones Científicas De Investigación
Anti-Inflammatory Agents
Benzoxazole derivatives, including 3-(4-aminobutyl)benzo[d]oxazol-2(3H)-one hydrochloride, have been studied for their potential as anti-inflammatory agents . These compounds have shown efficacy in in vitro studies, such as membrane stabilization and proteinase inhibitory methods, which are indicative of anti-inflammatory activity . The molecular docking studies suggest that these compounds can bind effectively to proteins like prostaglandin H2 synthase, which is involved in the inflammatory process .
Antitumor Activity
Research has indicated that benzoxazole derivatives may possess antitumor properties . The structural similarity of benzoxazoles to nucleic bases allows them to interact with biological receptors, potentially interfering with the proliferation of cancer cells .
Hypoglycemic Agents
Some benzoxazole derivatives have been explored for their hypoglycemic effects , which could be beneficial in the treatment of diabetes. These compounds may influence blood sugar levels by interacting with biological pathways associated with glucose metabolism .
Antiviral Applications
The benzoxazole scaffold is also being investigated for its antiviral capabilities . These compounds could potentially inhibit the replication of viruses, offering a new avenue for antiviral drug development .
Antimicrobial Properties
Due to their ability to interact with various biological systems, benzoxazole derivatives, including 3-(4-aminobutyl)benzo[d]oxazol-2(3H)-one hydrochloride, are being studied for their antimicrobial properties . They could serve as a basis for developing new antibiotics .
Herbicidal Use
The versatility of benzoxazole derivatives extends to agricultural applications, where they are considered for use as herbicides . Their mode of action may involve disrupting the growth of unwanted plants .
H2-Antagonists
Benzoxazole derivatives have been identified as potential H2-antagonists , which are used to reduce stomach acid production. This application could lead to new treatments for conditions like peptic ulcers .
Anticonvulsants
There is interest in the potential use of benzoxazole derivatives as anticonvulsants . These compounds may modulate neurotransmitter activity in the brain, which could help in controlling seizures .
Mecanismo De Acción
The mechanism of action of 3-(4-aminobutyl)benzo[d]oxazol-2(3H)-one hydrochloride involves its interaction with chromodomain protein CDYL . The compound acts as a potent and selective small-molecule inhibitor of CDYL, a histone methyllysine reader protein . It has been shown to engage with endogenous CDYL in a dose-dependent manner, and perturb the recruitment of CDYL onto chromatin, resulting in transcriptional derepression of its target genes .
Propiedades
IUPAC Name |
3-(4-aminobutyl)-1,3-benzoxazol-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2.ClH/c12-7-3-4-8-13-9-5-1-2-6-10(9)15-11(13)14;/h1-2,5-6H,3-4,7-8,12H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDWKYDKURGOUJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C(=O)O2)CCCCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-aminobutyl)benzo[d]oxazol-2(3H)-one hydrochloride | |
CAS RN |
1864064-59-4 | |
| Record name | 3-(4-aminobutyl)-2,3-dihydro-1,3-benzoxazol-2-one hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![2-[4-(Cyclopropylmethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1450443.png)


![2,7-Dichloroimidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B1450449.png)
![4-[5-(bromomethyl)-3-isoxazolyl]Benzonitrile](/img/structure/B1450451.png)
